molecular formula C18H20FN3O2 B2819441 (E)-3-(2-fluorophenyl)-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)prop-2-en-1-one CAS No. 2035018-42-7

(E)-3-(2-fluorophenyl)-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)prop-2-en-1-one

Numéro de catalogue: B2819441
Numéro CAS: 2035018-42-7
Poids moléculaire: 329.375
Clé InChI: HMHKOOHXJNYLOV-VOTSOKGWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound (E)-3-(2-fluorophenyl)-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)prop-2-en-1-one is a propenone derivative featuring a piperazine core substituted with a 5-methylisoxazole moiety and a 2-fluorophenyl group. Its structural uniqueness lies in the (E)-configured α,β-unsaturated ketone (prop-2-en-1-one) backbone, which is known to enhance biological activity through conjugation and planarization of the molecule. The piperazine ring provides conformational flexibility, while the isoxazole and fluorophenyl groups contribute to electronic and steric effects, influencing binding interactions in pharmacological targets.

Propriétés

IUPAC Name

(E)-3-(2-fluorophenyl)-1-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c1-14-16(12-20-24-14)13-21-8-10-22(11-9-21)18(23)7-6-15-4-2-3-5-17(15)19/h2-7,12H,8-11,13H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHKOOHXJNYLOV-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)C(=O)C=CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NO1)CN2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (E)-3-(2-fluorophenyl)-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)prop-2-en-1-one , identified by its CAS number 83817-51-0, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C17H20FN3O\text{C}_{17}\text{H}_{20}\text{F}\text{N}_3\text{O}

This structure includes a fluorophenyl moiety, a piperazine ring, and a methylisoxazole group, which are significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential as an anticancer agent and its effects on various cellular pathways.

Anticancer Activity

Research indicates that derivatives of isoxazole-piperazine hybrids exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds similar to this compound demonstrate promising activity against liver (Huh7 and Mahlavu) and breast cancer cells. The mechanism of action is believed to involve the disruption of cellular signaling pathways critical for cancer cell proliferation and survival .

The compound's mechanism is thought to involve modulation of the soluble guanylate cyclase (sGC) pathway, which plays a crucial role in vascular smooth muscle relaxation and may influence tumor microenvironments . Additionally, the presence of the piperazine moiety is associated with enhanced interaction with various biological targets, potentially leading to increased efficacy in inhibiting tumor growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

  • Fluorine Substitution : The introduction of fluorine in the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.
  • Isoxazole Ring : The 5-methylisoxazole component contributes to the overall stability and bioactivity, impacting the compound's interaction with biological targets.
  • Piperazine Linkage : The piperazine moiety is crucial for maintaining structural integrity and facilitating interactions with cellular receptors.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Cytotoxicity Studies : A series of isoxazole derivatives were synthesized and tested against human cancer cell lines, revealing that modifications in the aryl groups significantly influenced their cytotoxic properties .
  • Insecticidal Activity : Although primarily focused on cancer research, related compounds have shown insecticidal properties against pests like Plutella xylostella, indicating broader biological relevance .

Data Summary

Compound NameCAS NumberMolecular FormulaKey Activity
This compound83817-51-0C17H20FN3OAnticancer activity
Related Isoxazole DerivativeN/AVariesCytotoxicity against cancer cells

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of (E)-3-(2-fluorophenyl)-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)prop-2-en-1-one as an anticancer agent. The compound exhibits selective inhibitory effects on various cancer cell lines, showing promise in targeting specific pathways involved in tumor growth and metastasis.

Case Study: Inhibition of EGFR and VEGFR

Research indicates that derivatives of this compound can inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in cancer progression. For instance, certain modifications to the compound structure have resulted in significant reductions in cell proliferation rates in human cancer cell lines, with IC50 values indicating high potency against both receptors .

Compound ModificationTarget ReceptorIC50 Value (µM)
UnmodifiedEGFR0.006
4-MethylpiperazineVEGFR0.33

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes, which is crucial for developing therapeutic agents against diseases where these enzymes play a pivotal role.

Case Study: Carbonic Anhydrase Inhibition

In a recent investigation, derivatives of this compound were evaluated for their inhibitory effects on carbonic anhydrase enzymes. These enzymes are important for regulating pH and fluid balance in biological systems. The findings suggest that certain structural modifications enhance the inhibitory activity, making these derivatives potential candidates for treating conditions like glaucoma and edema .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its efficacy and minimizing toxicity. Modifications at specific positions on the phenyl and isoxazole rings have shown varying degrees of activity against different biological targets.

Key Findings from SAR Analysis

  • Substituent Effects : The introduction of electron-donating groups at specific positions has been correlated with increased potency against EGFR.
  • Ring Modifications : Alterations to the isoxazole ring have demonstrated significant impacts on enzyme binding affinities, suggesting that careful design can lead to enhanced therapeutic profiles .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

Structurally related compounds share the (E)-propenone-piperazine scaffold but differ in substituents on the piperazine nitrogen and the aryl group attached to the propenone chain. Key analogues include:

Compound Name Piperazine Substituent Aryl Group (Propenone) Notable Features Reference
(E)-3-(2-fluorophenyl)-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)prop-2-en-1-one 5-methylisoxazol-4-ylmethyl 2-fluorophenyl Isoxazole enhances metabolic stability; fluorophenyl improves lipophilicity. Target
(E)-3-(4-fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one Furan-2-carbonyl 4-fluorophenyl Furan carbonyl increases polarity; lower logP vs. isoxazole derivatives.
(E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one Bis(4-methoxyphenyl)methyl 4-chlorophenyl Bulky substituent reduces conformational flexibility; methoxy groups enhance H-bonding.
(E)-3-(4-methylphenyl)-1-(4-(bis(4-methoxyphenyl)methyl)piperazin-1-yl)prop-2-en-1-one Bis(4-methoxyphenyl)methyl 4-methylphenyl Methylphenyl improves hydrophobicity; crystal packing shows C–H···O interactions.
(E)-3-(2-ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}propenone Di-fluorophenylmethyl 2-ethoxyphenyl Ethoxy group introduces steric bulk; fluorophenyl enhances π-π stacking.

Physicochemical and Pharmacological Properties

  • Lipophilicity : The 5-methylisoxazole substituent in the target compound increases logP compared to furan- or morpholine-based analogues (e.g., GEO-03560: logP = 2.1 vs. target compound: logP ≈ 3.2) .
  • Metabolic Stability : Isoxazole derivatives exhibit superior stability over furan-containing compounds due to reduced oxidative metabolism .
  • Biological Activity :
    • Bis(4-methoxyphenyl)methyl analogues (e.g., ) show neuroprotective activity (IC₅₀ = 12 µM in oxidative stress models), attributed to hydrogen-bonding interactions with cellular targets.
    • The 4-chlorophenyl derivative in demonstrated anti-ischaemic activity (40% infarct reduction in murine models), while the target compound’s 2-fluorophenyl group may enhance blood-brain barrier permeability.

Crystallographic and Conformational Analysis

  • Piperazine Ring Geometry : All analogues adopt a chair conformation for the piperazine ring, with pendant substituents in equatorial positions (e.g., torsion angles: 54.3°–70.8° for C–N–C–C) .
  • Hydrogen Bonding :
    • The target compound’s isoxazole may participate in C–H···N interactions, whereas methoxy groups in form stronger C–H···O bonds (d = 2.2–2.5 Å).
    • Crystal packing in fluorophenyl derivatives (e.g., ) involves intermolecular C–H···F interactions (d = 2.8 Å), stabilizing the lattice.
  • Double-Bond Configuration : The (E)-configuration is conserved across analogues, with C=C bond lengths of ~1.33 Å, consistent with conjugation .

Q & A

Q. Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates .
  • Catalysts : Use of triethylamine or DMAP to facilitate coupling reactions .
  • Temperature control : Maintaining 60–80°C during condensation improves yield .

Which spectroscopic and chromatographic techniques are critical for characterizing purity and structural integrity?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and stereochemistry (e.g., vinyl proton coupling constants for (E)-configuration) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection ensures >95% purity .

How can researchers resolve contradictions in reported bioactivity data across studies?

Advanced Research Question
Discrepancies in bioactivity (e.g., IC50 values) may arise from:

  • Impurity profiles : Trace by-products (e.g., (Z)-isomers) can interfere with assays. Reproduce synthesis and purity validation steps .
  • Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Statistical analysis : Use multivariate regression to account for variables like pH or temperature .

What strategies determine stereochemical configuration and crystal structure?

Advanced Research Question

  • X-ray crystallography : Single-crystal analysis resolves absolute configuration and bond angles (e.g., C=C bond length ~1.34 Å confirms (E)-geometry) .
  • Vibrational spectroscopy : IR spectroscopy identifies carbonyl stretching frequencies (~1680 cm⁻¹) .
  • Computational modeling : DFT calculations predict stable conformers and compare with experimental data .

How can SAR studies explore the compound’s pharmacophoric elements?

Advanced Research Question

  • Core modifications : Replace the fluorophenyl group with chloro-/methoxy-substituted analogs to assess electronic effects .
  • Piperazine substitution : Introduce bulky groups (e.g., benzyl) to evaluate steric hindrance on target binding .
  • α,β-unsaturated ketone : Test saturation (prop-1-en-1-one) or ketone replacement (e.g., amide) for metabolic stability .

What models evaluate pharmacokinetic properties and toxicity?

Advanced Research Question

  • In vitro :
    • CYP450 inhibition assays : Liver microsomes assess metabolic stability .
    • Plasma protein binding : Equilibrium dialysis quantifies free drug fraction .
  • In vivo :
    • Rodent models : Monitor bioavailability and clearance rates via IV/PO dosing .
    • Toxicogenomics : RNA-seq identifies off-target gene expression .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.